![molecular formula C17H16ClN5OS B2449027 N-(3-chloro-4-méthylphényl)-2-[(4-amino-5-phényl-4H-1,2,4-triazol-3-yl)sulfanyl]acétamide CAS No. 900006-91-9](/img/structure/B2449027.png)
N-(3-chloro-4-méthylphényl)-2-[(4-amino-5-phényl-4H-1,2,4-triazol-3-yl)sulfanyl]acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol , which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring. They have a wide range of applications, including in pharmaceuticals, agrochemicals, and dyes .
Molecular Structure Analysis
The molecular structure of this compound would be based on the 1,2,4-triazole core, with additional phenyl, amino, sulfanyl, and chloro-methylphenyl groups attached. The exact structure would need to be determined through methods such as X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol has a melting point of 195 °C (dec.) (lit.) 211-215 °C (dec.) .Applications De Recherche Scientifique
Activité antimicrobienne
Ce composé, étant un dérivé du 1,2,4-triazole, a montré une activité antimicrobienne prometteuse . Il s'est avéré efficace contre diverses souches bactériennes et fongiques . L'activité antimicrobienne est attribuée à la présence du cycle 1,2,4-triazole dans le composé .
Activité antifongique
Les dérivés du 1,2,4-triazole, y compris ce composé, se sont avérés posséder des propriétés antifongiques significatives . Cela en fait des candidats potentiels pour le développement de nouveaux médicaments antifongiques .
Activité antimycobactérienne
Le composé a montré une activité antimycobactérienne . Cela suggère son utilisation potentielle dans le traitement des maladies causées par les mycobactéries, telles que la tuberculose .
Activité anti-inflammatoire
Le composé a démontré des propriétés anti-inflammatoires . Cela suggère son utilisation potentielle dans le traitement des affections associées à l'inflammation .
Activité analgésique
Le composé a montré des propriétés analgésiques (soulagement de la douleur) . Cela suggère son utilisation potentielle dans la gestion de la douleur .
Activité anticancéreuse
Le composé a démontré des propriétés anticancéreuses . Cela suggère son utilisation potentielle en chimiothérapie .
Activité antihypertensive
Le composé a montré des propriétés antihypertensives . Cela suggère son utilisation potentielle dans le traitement de l'hypertension artérielle .
Activité anticonvulsivante
Le composé a démontré des propriétés anticonvulsivantes . Cela suggère son utilisation potentielle dans le traitement des affections associées aux crises convulsives .
Mécanisme D'action
Target of Action
The primary targets of the compound are yet to be identified. The compound is structurally related to 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol , which suggests potential targets could be similar.
Mode of Action
It’s possible that the compound interacts with its targets through hydrogen bonding or other non-covalent interactions, as is common with many drugs . The presence of the triazole ring and the sulfanyl group could potentially facilitate these interactions.
Biochemical Pathways
The compound may affect various biochemical pathways, depending on its targets. Given the structural similarity to 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol , it’s possible that it could influence pathways involving this molecule.
Pharmacokinetics
The compound’s solubility in water is low, but it can dissolve in organic solvents like ether, ethanol, and dichloromethane . This suggests that it might have good bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. The compound is stable under normal conditions , but its stability could be affected under different environmental conditions.
Orientations Futures
Propriétés
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5OS/c1-11-7-8-13(9-14(11)18)20-15(24)10-25-17-22-21-16(23(17)19)12-5-3-2-4-6-12/h2-9H,10,19H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTXGJJQHLDWNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

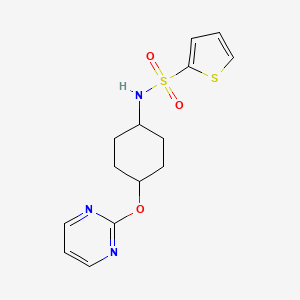
![2-[2-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2448945.png)
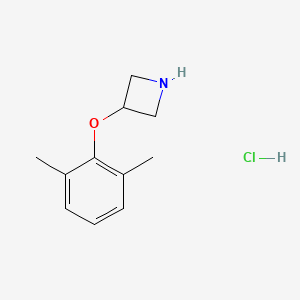
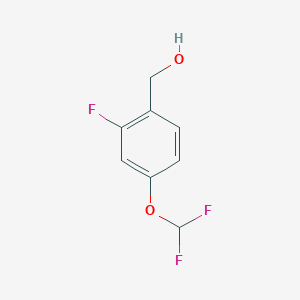
![N-[[3-(5-Cyanothiophen-2-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2448950.png)

![9H-Fluoren-9-ylmethyl N-(1-amino-7-oxaspiro[3.5]nonan-3-yl)carbamate;hydrochloride](/img/structure/B2448952.png)
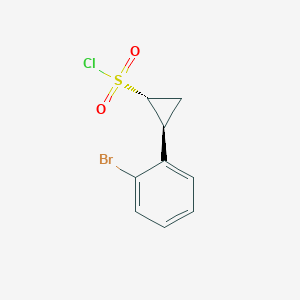
![methyl 6-(4-methoxyphenyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylate](/img/structure/B2448960.png)
![(2Z)-N-(2,4-dimethylphenyl)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2448961.png)
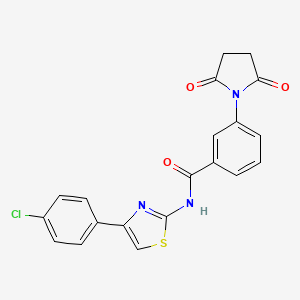
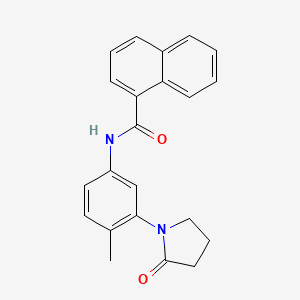
![N-(3,5-dimethylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2448964.png)
